10,10,10-Trichlorodecylsilane

Description

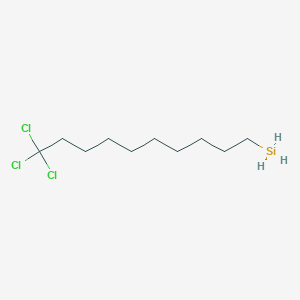

10,10,10-Trichlorodecylsilane is an organosilicon compound characterized by a decyl (10-carbon) chain bonded to a silicon atom with three chlorine substituents. Its molecular formula is C₁₀H₂₁Cl₃Si, and it is primarily used in surface modification, polymer chemistry, and as a precursor for synthesizing siloxanes. The trichlorosilane group (-SiCl₃) renders it highly reactive toward hydrolysis, enabling covalent bonding with hydroxylated surfaces (e.g., glass, metals) .

Properties

IUPAC Name |

10,10,10-trichlorodecylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl3Si/c11-10(12,13)8-6-4-2-1-3-5-7-9-14/h1-9H2,14H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSAVFDFFDYPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(Cl)(Cl)Cl)CCCC[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 10,10,10-Trichlorodecylsilane can be synthesized through the reaction of decyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

C10H21OH+SiHCl3→C10H21SiCl3+H2

The reaction is carried out at elevated temperatures, usually around 100-150°C, and under an inert atmosphere to avoid moisture .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The final product is purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, forming decylsilanetriol and hydrochloric acid.

C10H21SiCl3+3H2O→C10H21Si(OH)3+3HCl

Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, thiols, under mild to moderate temperatures.

Condensation: Silanols or silanes, often catalyzed by acids or bases.

Major Products Formed:

Hydrolysis: Decylsilanetriol and hydrochloric acid.

Substitution: Various organosilicon compounds depending on the nucleophile used.

Condensation: Siloxane polymers.

Scientific Research Applications

10,10,10-Trichlorodecylsilane has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.

Biology: Employed in the functionalization of biomolecules and surfaces for biosensor applications.

Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.

Industry: Applied in the production of silicone-based materials, coatings, and sealants

Mechanism of Action

The primary mechanism of action of 10,10,10-Trichlorodecylsilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the creation of robust interfaces. This property is particularly useful in enhancing the durability and performance of composite materials .

Comparison with Similar Compounds

Trichloro(chloromethyl)silane (CCl₃SiCH₂Cl)

- Structural Differences : Features a chloromethyl (-CH₂Cl) group instead of a decyl chain, resulting in a smaller molecular size and higher electrophilicity.

- Reactivity : The chloromethyl group enhances susceptibility to nucleophilic substitution, making it more reactive in crosslinking reactions compared to 10,10,10-Trichlorodecylsilane.

- Applications : Primarily used in silicone resin synthesis and as a coupling agent for hydrophilic substrates .

| Property | This compound | Trichloro(chloromethyl)silane |

|---|---|---|

| Molecular Formula | C₁₀H₂₁Cl₃Si | CH₂ClSiCl₃ |

| Molecular Weight (g/mol) | ~283.7 | ~183.5 |

| Hydrolysis Rate | Moderate | High |

| Thermal Stability | High (decomposes >200°C) | Moderate (decomposes ~150°C) |

Dichlorodi-n-dodecylsilane (C₁₂H₂₅)₂SiCl₂

- Structural Differences : Contains two dodecyl chains and two chlorine atoms on silicon, reducing electrophilicity compared to trichlorosilanes.

- Reactivity : Less reactive toward hydrolysis due to fewer chlorine substituents. Forms stable siloxane networks slowly, favoring controlled polymerization.

- Applications : Utilized in lubricants and hydrophobic coatings where gradual curing is advantageous .

| Property | This compound | Dichlorodi-n-dodecylsilane |

|---|---|---|

| Chlorine Substituents | 3 | 2 |

| Hydrolytic Reactivity | High | Low |

| Surface Affinity | Strong (for hydrophilic) | Moderate (for hydrophobic) |

Benzyltrichlorosilane (C₆H₅CH₂SiCl₃)

- Structural Differences : A benzyl group replaces the decyl chain, introducing aromaticity and steric hindrance.

- Reactivity : Slower hydrolysis due to steric effects but forms stable aryl-siloxane bonds.

- Applications : Preferred in high-temperature-resistant materials and electronic encapsulants .

Key Research Findings

- Hydrolysis Kinetics : this compound exhibits faster hydrolysis than dichlorosilanes but slower than chloromethyl-substituted analogs due to its long alkyl chain reducing water accessibility .

- Thermal Behavior : Decomposes at ~200°C, releasing HCl and forming siloxane oligomers. This property is critical for its use in heat-resistant coatings .

- Toxicity Profile : Less volatile than smaller trichlorosilanes (e.g., trichloro(chloromethyl)silane), reducing inhalation risks but requiring handling precautions due to corrosive byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.